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Compound of Interest

Compound Name: BMS-764459

cat. No.: B606247

An In-depth Technical Guide on the Core Chemical Properties, Signaling Pathways, and
Experimental Protocols for the Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist
BMS-764459.

This guide is intended for researchers, scientists, and drug development professionals
interested in the potent and selective CRF1 receptor antagonist, BMS-764459. This document
provides a comprehensive overview of its chemical properties, mechanism of action, and
detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Core Compound Information

BMS-764459 is a potent, orally bioavailable, non-peptide antagonist of the corticotropin-
releasing factor 1 (CRF1) receptor.[1][2] It has been investigated for its potential therapeutic
effects in anxiety and other stress-related disorders. Additionally, it has been identified as an
atypical inducer of Cytochrome P450 1A1 (CYP1Al).

Chemical Properties
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Property Value Reference

CAS Number 1188407-45-5 [1]

Molecular Formula C19H21F2N50s3 [1]

Molecular Weight 405.40 g/mol [1]
(S)-4-(1-Cyclopropyl-2-
methoxyethyl)-6-((6-

(difluoromethoxy)-2,5-

IUPAC Name _ o _
dimethylpyridin-3-yl)amino)-5-
0x0-4,5-dihydropyrazine-2-
carbonitrile

Appearance White to light brown powder

Solubility Soluble in DMSO

Purity 298% (HPLC)

Target Action ICs0/ECs0 Reference
. ICs0 = 0.86 nM (rat

CRF1 Receptor Antagonist

CRF1 binding assay)

ICs0 = 1.9 nM (CAMP
production in human
Y-79 cells)

CYP1A1 Atypical Inducer -

Signaling Pathways

As a CRF1 receptor antagonist, BMS-764459 primarily modulates the signaling pathways

activated by corticotropin-releasing factor (CRF) and other endogenous ligands like urocortins.

The CRF1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the

Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in
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intracellular cyclic AMP (CAMP) levels. However, it can also couple to other G-proteins,

activating alternative signaling cascades.
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Caption: BMS-764459 Signaling Pathway.

Experimental Protocols
Synthesis of BMS-764459

The synthesis of BMS-764459 has been described in the literature. The following is a
generalized protocol based on the published strategy.

Synthesis of BMS-764459

) ) L Final Product
Coupling Reaction (BMS-764459)

Starting Material B
(Pyridinamine derivative)

Starting Material A
(Pyrazinone core)
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Caption: General Synthesis Workflow.
Detailed Methodology:

o Coupling of the Pyrazinone and Pyridinamine Moieties: The core structure is assembled via
a coupling reaction between a suitably substituted pyrazinone intermediate and the 6-
(difluoromethoxy)-2,5-dimethylpyridin-3-amine fragment. This reaction is typically carried out
in an appropriate solvent such as dioxane or DMF, with a suitable base (e.g., potassium
carbonate) and a palladium catalyst (e.g., Pdz2(dba)s) with a phosphine ligand (e.g.,
Xantphos). The reaction mixture is heated to facilitate the coupling.

o Work-up and Purification: Following the coupling reaction, the mixture is cooled, and the
solvent is removed under reduced pressure. The residue is then partitioned between an
organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and
concentrated. The crude product is purified by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

» Final Product Characterization: The purified BMS-764459 is characterized by standard
analytical techniques, including *H NMR, 13C NMR, mass spectrometry, and HPLC to confirm
its identity and purity.

CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of
BMS-764459 for the CRF1 receptor.

Materials:

o Cell membranes prepared from cells expressing the human CRF1 receptor (e.g., CHO-K1
cells).

o Radioligand: [*2°I]-Tyr-Sauvagine or [3H]-Antalarmin.

o BMS-764459.
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Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 10 mM MgClz, 2 mM EGTA, and 0.1%
BSA.

Wash Buffer: 50 mM Tris-HCI, pH 7.4.

96-well filter plates (e.g., Millipore Multiscreen).

Scintillation fluid and a microplate scintillation counter.

Methodology:

o Compound Preparation: Prepare serial dilutions of BMS-764459 in assay buffer.
e Assay Setup: In a 96-well plate, add in the following order:

o 50 pL of assay buffer (for total binding) or a non-labeled CRF1 antagonist (for non-specific
binding).

o 50 pL of the BMS-764459 dilution.
o 50 pL of the radioligand at a concentration close to its Kd.
o 100 pL of the CRF1 receptor membrane preparation.
 Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

« Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a
vacuum manifold.

e Washing: Wash the filters three times with ice-cold wash buffer.

o Detection: Allow the filters to dry, add scintillation fluid to each well, and count the
radioactivity using a microplate scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Determine the ICso value for BMS-764459 by non-linear regression analysis of
the competition binding data.
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Functional Antagonism Assay (CAMP Production)

This assay measures the ability of BMS-764459 to inhibit agonist-induced cAMP production in
cells expressing the CRF1 receptor.

Materials:

e CHO-K1 cells stably expressing the human CRFL1 receptor.
e CRF (ovine or human) as the agonist.

e BMS-764459.

» Cell culture medium.

 Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1%
BSA.

e CAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:

o Cell Culture: Plate the CRF1-expressing CHO-K1 cells in a 96-well plate and grow to
confluence.

e Compound Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with
various concentrations of BMS-764459 for 30 minutes at 37°C.

e Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g.,
ECso) to all wells except the basal control.

 Incubation: Incubate the plate for 30 minutes at 37°C.

o CAMP Measurement: Lyse the cells and measure the intracellular cCAMP levels according to
the manufacturer's instructions for the chosen cAMP assay Kkit.

o Data Analysis: Generate a dose-response curve for the inhibition of CRF-stimulated cAMP
production by BMS-764459 and calculate the 1Cso value.
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CYP1A1l Induction Assay

This protocol outlines a method to assess the potential of BMS-764459 to induce CYP1A1l
expression in primary human hepatocytes.

CYP1A1 Induction Assay Workflow

(Plate Primary Human Hepatocytes)

Treat with BMS-764459

'

Incubate for 48-72 hours

Isolate RNA
(Reverse Transcription to cDNA)
(Quantitative PCR (qPCR))

(Analyze CYP1A1 mRNA Ievels)
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Caption: CYP1A1 Induction Assay Workflow.
Materials:

o Cryopreserved primary human hepatocytes.
e Hepatocyte culture medium.

o BMS-764459.

» Positive control inducer (e.g., omeprazole for CYP1A2, which can have some cross-
induction of CYP1A1, or a more specific CYP1A1 inducer like TCDD, used with caution).

* RNA isolation kit.

o Reverse transcription Kit.

o (PCR master mix and primers for CYP1A1l and a housekeeping gene (e.g., GAPDH).
e Real-time PCR instrument.

Methodology:

o Hepatocyte Plating: Thaw and plate primary human hepatocytes in collagen-coated plates
according to the supplier's protocol. Allow the cells to attach and form a monolayer.

o Compound Treatment: Treat the hepatocytes with various concentrations of BMS-764459, a
vehicle control (e.g., 0.1% DMSOQ), and a positive control for 48 to 72 hours. Replace the
medium with fresh compound-containing medium every 24 hours.

e RNA Isolation: At the end of the treatment period, wash the cells and lyse them to isolate
total RNA using a commercial kit.

e Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription
kit.

e Quantitative PCR (qPCR): Perform gPCR using primers specific for CYP1Al and a
housekeeping gene to determine the relative mRNA expression levels.
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» Data Analysis: Calculate the fold change in CYP1A1 mRNA expression in BMS-764459-
treated cells relative to the vehicle-treated cells, normalized to the housekeeping gene, using
the AACt method.

Conclusion

BMS-764459 is a valuable research tool for investigating the role of the CRF1 receptor in
various physiological and pathological processes. This guide provides essential information
and detailed protocols to facilitate its study by the scientific community. The dual activity of
BMS-764459 as a CRF1 antagonist and a CYP1A1 inducer warrants careful consideration in
the design and interpretation of in vitro and in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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